molecular formula C7H12O4 B101818 (S)-2-acetoxy-3-methylbutanoic acid CAS No. 18667-97-5

(S)-2-acetoxy-3-methylbutanoic acid

Cat. No. B101818
CAS RN: 18667-97-5
M. Wt: 160.17 g/mol
InChI Key: SHYABMSJIGYKIG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-acetoxy-3-methylbutanoic acid, also known as HMB, is a metabolite of the branched-chain amino acid leucine. It was first discovered in the 1950s and has since been studied extensively due to its potential as a nutritional supplement for athletes and individuals looking to improve muscle mass and strength.

Mechanism of Action

(S)-2-acetoxy-3-methylbutanoic acid works by activating the mTOR signaling pathway, which is responsible for regulating muscle protein synthesis. It also helps to reduce muscle breakdown by inhibiting the activity of enzymes that break down muscle tissue.
Biochemical and Physiological Effects:
(S)-2-acetoxy-3-methylbutanoic acid has been shown to increase muscle protein synthesis and reduce muscle breakdown, leading to improvements in muscle mass and strength. It also helps to reduce muscle damage and improve recovery time after intense exercise.

Advantages and Limitations for Lab Experiments

One advantage of using (S)-2-acetoxy-3-methylbutanoic acid in lab experiments is that it is a natural metabolite and is therefore less likely to have adverse effects than synthetic compounds. However, one limitation is that it can be difficult to obtain pure (S)-2-acetoxy-3-methylbutanoic acid for use in experiments.

Future Directions

There are several potential future directions for research on (S)-2-acetoxy-3-methylbutanoic acid. One area of interest is the potential for (S)-2-acetoxy-3-methylbutanoic acid to improve muscle mass and strength in older adults, who may be at risk for sarcopenia (age-related muscle loss). Another area of interest is the potential for (S)-2-acetoxy-3-methylbutanoic acid to improve muscle function in individuals with neuromuscular disorders. Finally, there is interest in exploring the potential for (S)-2-acetoxy-3-methylbutanoic acid to improve cognitive function and reduce inflammation.

Synthesis Methods

(S)-2-acetoxy-3-methylbutanoic acid can be synthesized from leucine through a series of enzymatic reactions. The first step involves the conversion of leucine to alpha-ketoisocaproate, which is then converted to (S)-2-acetoxy-3-methylbutanoic acid through the addition of acetyl-CoA.

Scientific Research Applications

(S)-2-acetoxy-3-methylbutanoic acid has been the subject of numerous scientific studies, with a focus on its potential as a nutritional supplement for athletes and individuals looking to improve muscle mass and strength. Research has shown that (S)-2-acetoxy-3-methylbutanoic acid can help to reduce muscle damage and improve recovery time after intense exercise, as well as increase muscle protein synthesis and improve muscle strength.

properties

CAS RN

18667-97-5

Product Name

(S)-2-acetoxy-3-methylbutanoic acid

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(2S)-2-acetyloxy-3-methylbutanoic acid

InChI

InChI=1S/C7H12O4/c1-4(2)6(7(9)10)11-5(3)8/h4,6H,1-3H3,(H,9,10)/t6-/m0/s1

InChI Key

SHYABMSJIGYKIG-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)OC(=O)C

SMILES

CC(C)C(C(=O)O)OC(=O)C

Canonical SMILES

CC(C)C(C(=O)O)OC(=O)C

Origin of Product

United States

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